molecular formula C20H13ClN4O B2910427 4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile CAS No. 1428359-00-5

4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile

Cat. No.: B2910427
CAS No.: 1428359-00-5
M. Wt: 360.8
InChI Key: JZZICDLTHLLZCH-UHFFFAOYSA-N
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Description

4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile (CAS Number: 1428359-00-5) is an aromatic organic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . This complex molecule features a 1,2,4-oxadiazole ring—a privileged scaffold known for its diverse biological activities and metabolic stability—linked to a chlorophenyl group and a benzonitrile-substituted pyrrole ring . The specific three-dimensional structure and electron distribution conferred by this unique arrangement make it a valuable scaffold for probing biological interactions. With a molecular formula of C₂₀H₁₃ClN₄O and a molecular weight of 360.8 g/mol, this compound is primarily utilized as a key intermediate or building block in the synthesis of more complex molecules . Its structural motifs are commonly investigated for developing potential therapeutic agents. Researchers value this compound for its utility in exploring structure-activity relationships (SAR), screening for novel pharmacological activity, and designing targeted inhibitors. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-[[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O/c21-17-9-7-16(8-10-17)19-23-20(26-24-19)18-2-1-11-25(18)13-15-5-3-14(12-22)4-6-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZICDLTHLLZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile typically involves multi-step organic reactions One common approach starts with the preparation of the 4-chlorophenyl-1,2,4-oxadiazole intermediate, which is then coupled with a pyrrole derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and benzonitrile groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for the development of new therapeutic agents.

    Industry: The compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues from TRPA1/TRPV1 Antagonist Research ()

Compounds 46–51 in share the 1,2,4-oxadiazol-5-yl group but differ in substituents and core heterocycles. Key comparisons include:

Compound ID Core Structure Substituents Yield (%) Purity (%) Biological Target
46 Benzo[d]imidazol-2-one 4-Chlorophenethyl 72 99.01 TRPA1/TRPV1 antagonism
47 Benzo[d]imidazol-2-one 4′-(Trifluoromethyl)-biphenyl-3-ylmethyl 55 99.47 TRPA1/TRPV1 antagonism
50 Benzo[d]imidazol-2-one 2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-ylmethyl 30 99.42 TRPA1/TRPV1 antagonism
Target Pyrrole 4-Chlorophenyl (oxadiazole), methylbenzonitrile (pyrrole) N/A N/A Hypothetical TRP modulation

Key Observations :

  • Core Heterocycle : The target’s pyrrole ring replaces the benzoimidazolone core in compounds 46–51. Pyrroles are less rigid than benzoimidazolones, which may alter binding kinetics to TRP channels .
  • Conversely, trifluoromethyl groups in compounds 47–51 improve metabolic stability and lipophilicity .
  • Synthetic Efficiency : Compound 50’s low yield (30%) highlights challenges in introducing bulky pyridinylmethyl groups, whereas the target’s benzonitrile substituent may require specialized coupling reagents.

Comparison with 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate ()

This pyrazole derivative shares a chlorinated aromatic system but differs in heterocycle and functional groups:

  • Heterocycle : The pyrazole ring () vs. pyrrole-oxadiazole system (target). Pyrazoles are more electron-deficient, favoring π-π stacking, while pyrroles may engage in hydrogen bonding via NH groups.
  • Bioactivity : Pyrazole derivatives in exhibit antibacterial activity, suggesting the target’s chlorophenyl and nitrile groups could similarly enhance antimicrobial potency .

Computational and Interaction Analysis ()

  • Electrostatic Potential: The benzonitrile group may create localized negative regions, contrasting with the neutral trifluoromethyl groups in compounds 47–51.

Biological Activity

The compound 4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula: C18H15ClN4O
  • Molecular Weight: 348.79 g/mol
  • CAS Number: [insert CAS number here if available]

The structure features a pyrrol moiety linked to an oxadiazole ring and a benzonitrile group, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • A study evaluating various oxadiazole derivatives reported that compounds similar to the target compound showed IC50 values less than those of standard chemotherapeutic agents like doxorubicin against cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (colorectal cancer) .
CompoundCell LineIC50 (μM)Reference
Target CompoundA431< 10
DoxorubicinA4310.5
Target CompoundHT29< 15

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been documented in several studies. For example:

  • Compounds featuring the oxadiazole ring have shown promising results against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
CompoundBacterial StrainMIC (μg/mL)Reference
Target CompoundE. coli32
AmpicillinE. coli16
Target CompoundS. aureus64

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored:

  • In vivo studies indicated that compounds with similar structures significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

  • Case Study on Anticancer Effects:
    A recent investigation into the anticancer effects of oxadiazole derivatives highlighted that the introduction of electron-withdrawing groups, like chlorine, enhanced cytotoxicity against cancer cells. The study utilized molecular docking simulations to elucidate the binding affinity of these compounds to cancer-related targets, confirming their potential as novel anticancer agents .
  • Case Study on Antimicrobial Properties:
    Another study focused on the synthesis of pyrrol-based oxadiazole derivatives and their antimicrobial activity against resistant bacterial strains. The findings showed that modifications in the substituents on the oxadiazole ring significantly influenced antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

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